![molecular formula C9H11N3O B2506153 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one CAS No. 1017589-95-5](/img/structure/B2506153.png)
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one
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Overview
Description
The compound 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyrimidinones. This class of compounds is known for its diverse range of biological activities and is often explored for potential therapeutic applications. The papers provided discuss various synthetic methods and biological activities of related compounds, which can offer insights into the chemistry and applications of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the aza-Wittig reaction, which is a versatile method for constructing nitrogen-containing rings. For instance, 2-Alkylamino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using aza-Wittig reaction followed by reaction with aliphatic primary amines . Similarly, 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones were synthesized through base-catalyzed reactions involving carbodiimides obtained from aza-Wittig reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrimidinones is characterized by a pyrimidine ring fused with other rings, which can significantly influence the compound's electronic and steric properties. The synthesis of quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones revealed insights into the electronic nature of these compounds, showing a marked pi-electron deficiency that affects their stability . This information is crucial for understanding the reactivity and molecular interactions of this compound.
Chemical Reactions Analysis
The chemical reactivity of pyrimidinones is influenced by their functional groups and the overall molecular framework. For example, the synthesis of new bioactive derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involved reactions with various substituents, leading to compounds with anti-inflammatory and antimicrobial activities . These reactions demonstrate the versatility of pyrimidinones in undergoing chemical transformations to yield biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinones, such as solubility, melting point, and stability, are determined by their molecular structure. The quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones, for instance, showed susceptibility to hydration and ring opening under certain conditions, indicating a delicate balance between stability and reactivity . These properties are essential for the practical application of these compounds in biological systems or as pharmaceutical agents.
Scientific Research Applications
Microwave Assisted Synthesis Applications
Microwave-assisted synthesis techniques have been utilized to develop novel thiadiazolothienopyrimidines, demonstrating a valuable application in chemical synthesis. The process involves the formation of intermediates like 3-Amino-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, which is then further synthesized into a series of compounds under microwave irradiation (Prasad, Raziya, & Kishore, 2007).
Synthesis of Pyrimido[1,2-b][1,2,4,5]tetrazines
In chemical research, derivatives containing the cyclohepta4′,5′thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]-tetrazin-6-one system have been synthesized, showcasing the compound's adaptability in forming complex molecular structures. The reaction mechanisms and biological activity of these compounds have also been evaluated, reflecting the compound's significance in medicinal chemistry (Hassan, 2006).
Mechanism of Action
properties
IUPAC Name |
2-amino-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9-11-5-6-7(12-9)3-1-2-4-8(6)13/h5H,1-4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQOIMIZYDMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CN=C(N=C2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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